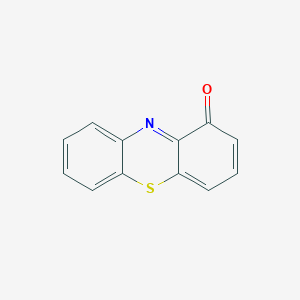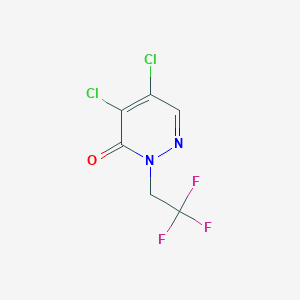![molecular formula C19H24FNO2Si B8620721 Ethanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)-](/img/structure/B8620721.png)
Ethanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)-
説明
Ethanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)- is a synthetic organic compound that features a combination of silyl ether, fluorophenyl, and pyridinyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)- typically involves the following steps:
Formation of the Silyl Ether: The reaction begins with the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Introduction of the Fluorophenyl Group:
Formation of the Pyridinyl Group: Finally, the pyridinyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether group, leading to the formation of silanols.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl and pyridinyl groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of silanols.
Reduction: Formation of alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Ethanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of Ethanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl and pyridinyl groups allows for specific interactions with biological macromolecules, influencing pathways involved in inflammation and cell proliferation.
類似化合物との比較
- 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-(4-chlorophenyl)-2-(4-pyridinyl)-ethanone
- 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-(4-bromophenyl)-2-(4-pyridinyl)-ethanone
Comparison:
- Uniqueness: The presence of the fluorophenyl group in Ethanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(4-fluorophenyl)-2-(4-pyridinyl)- imparts unique electronic properties, making it distinct from its chloro and bromo analogs.
- Reactivity: The fluorine atom can influence the reactivity of the compound, particularly in substitution reactions, compared to chlorine or bromine.
特性
分子式 |
C19H24FNO2Si |
|---|---|
分子量 |
345.5 g/mol |
IUPAC名 |
2-[tert-butyl(dimethyl)silyl]oxy-1-(4-fluorophenyl)-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C19H24FNO2Si/c1-19(2,3)24(4,5)23-18(15-10-12-21-13-11-15)17(22)14-6-8-16(20)9-7-14/h6-13,18H,1-5H3 |
InChIキー |
RJFVLIVBISPPNO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC(C1=CC=NC=C1)C(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-5-(1H-pyrazol-5-yl)-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8620645.png)










![Ethyl 2-[bis(4-fluorophenyl)methylidene]-3-methylbutanoate](/img/structure/B8620734.png)

